molecular formula C9H17O5PS B237246 Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate CAS No. 128606-48-4

Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate

Cat. No.: B237246
CAS No.: 128606-48-4
M. Wt: 268.27 g/mol
InChI Key: IPDDIRXDRFQIQW-BQYQJAHWSA-N
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Description

Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is a chemical compound with the molecular formula C9H17O5PS. It is known for its unique structure, which includes a phosphorothioate group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate typically involves the esterification of 3-hydroxybut-2-enoic acid with diethoxyphosphorothioyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphine oxides.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate has a wide range of applications in scientific research:

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the production of agrochemicals and pesticides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate involves the inhibition of enzymes through the formation of covalent bonds with the active site of the enzyme. The phosphorothioate group interacts with the enzyme’s active site, leading to the inhibition of its activity. This mechanism is particularly relevant in the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Mevinphos: A similar compound with a phosphorothioate group, used as an insecticide.

    Methyl 3-[(dimethoxyphosphorothioyl)oxy]but-2-enoate: Another related compound with slight variations in the ester group.

Uniqueness

Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate is unique due to its specific ester and phosphorothioate groups, which confer distinct chemical properties and reactivity. Its ability to inhibit enzymes like acetylcholinesterase makes it valuable in both research and industrial applications.

Properties

CAS No.

128606-48-4

Molecular Formula

C9H17O5PS

Molecular Weight

268.27 g/mol

IUPAC Name

methyl (E)-3-diethoxyphosphinothioyloxybut-2-enoate

InChI

InChI=1S/C9H17O5PS/c1-5-12-15(16,13-6-2)14-8(3)7-9(10)11-4/h7H,5-6H2,1-4H3/b8-7+

InChI Key

IPDDIRXDRFQIQW-BQYQJAHWSA-N

SMILES

CCOP(=S)(OCC)OC(=CC(=O)OC)C

Isomeric SMILES

CCOP(=S)(OCC)O/C(=C/C(=O)OC)/C

Canonical SMILES

CCOP(=S)(OCC)OC(=CC(=O)OC)C

Key on ui other cas no.

57113-18-5

Synonyms

2-butenoic acid 3-(diethoxyphosphinothioyl)methyl ester
RPR 2
RPR II
RPR-2
RPR-II

Origin of Product

United States

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